6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one
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Overview
Description
6-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one is a complex organic compound featuring a pyrimidinone core structure attached to a 3,4-dihydroisoquinoline moiety and a methoxybenzyl thioether group. This unique arrangement allows for a variety of interactions and properties, making it a subject of interest in multiple scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one typically involves several steps:
Formation of 3,4-dihydroisoquinoline: : Starting with a Bischler-Napieralski reaction, this process cyclizes a β-phenylethylamine derivative to form 3,4-dihydroisoquinoline.
Pyrimidinone Formation: : A suitable precursor undergoes condensation with urea to form the pyrimidinone ring.
Coupling: : The isoquinoline and pyrimidinone intermediates are coupled together using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Methoxybenzyl Thioether Addition: : The methoxybenzyl group is introduced via a nucleophilic substitution reaction with a thioether intermediate.
Industrial Production Methods
While laboratory-scale synthesis often emphasizes purity and yield, industrial production would focus on cost-effective and scalable methods:
Continuous Flow Chemistry: : Utilizing continuous flow reactors can enhance reaction efficiency and scalability.
Optimization of Catalysts and Reagents: : Employing cheaper and more readily available catalysts and reagents to lower production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, primarily at the isoquinoline moiety, forming corresponding N-oxides.
Reduction: : The pyrimidinone ring can be reduced under certain conditions to form dihydropyrimidine derivatives.
Substitution: : The thioether group can be substituted by nucleophiles, potentially altering the compound's biological activity.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) can facilitate substitution.
Major Products Formed
The major products depend on the specific reaction pathway:
Oxidation Products: : N-oxides.
Reduction Products: : Dihydropyrimidine derivatives.
Substitution Products: : Various nucleophile-substituted thioether derivatives.
Scientific Research Applications
Chemistry
This compound can serve as an intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Its unique structure may allow it to interact with biological targets, making it a candidate for biochemical studies or as a lead compound in drug discovery.
Medicine
Anticancer Agents: : Its structural components suggest potential cytotoxicity against cancer cells.
Antimicrobial Agents: : It may possess activity against bacterial or fungal pathogens.
Industry
Possible industrial applications include use as a building block in the synthesis of dyes, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which 6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one exerts its effects depends on its specific application:
Molecular Targets: : It may bind to enzymes, receptors, or DNA, influencing biological pathways.
Pathways Involved: : Potentially affects signal transduction pathways, cell cycle regulation, or gene expression.
Comparison with Similar Compounds
6-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one stands out due to its specific combination of functional groups, offering unique chemical reactivity and potential biological activity.
Similar Compounds
Isoquinoline Derivatives: : Compounds like berberine or tetrahydroisoquinoline, which feature a similar core structure.
Pyrimidinone Derivatives: : Compounds such as 4-pyrimidinol or barbiturates, sharing the pyrimidine ring but differing in functional group attachments.
Thioether Compounds: : Molecules like methionine or thioanisole, which incorporate thioether functionalities.
By bringing together multiple functional groups, this compound offers a distinctive profile worth exploring in various scientific contexts.
Properties
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-[(3-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-20-8-4-5-16(11-20)15-30-23-24-19(12-21(27)25-23)13-22(28)26-10-9-17-6-2-3-7-18(17)14-26/h2-8,11-12H,9-10,13-15H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPQCEKKOHBFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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